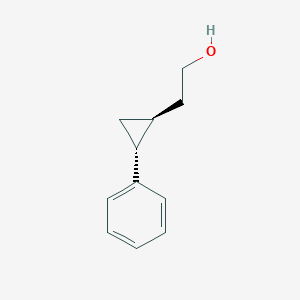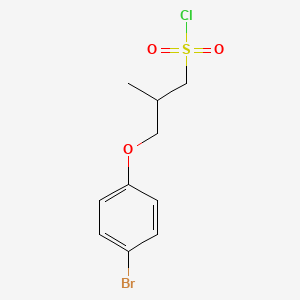
3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a bromophenoxy group attached to a sulfonyl chloride moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromine and sulfonyl chloride functional groups makes it a versatile intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 4-bromophenol with 2-methylpropane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: The bromine atom in the compound can participate in oxidation and reduction reactions. For instance, it can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromophenoxy group can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or ethanol.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
科学研究应用
3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, especially those targeting enzymes and receptors.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties, such as flame retardancy and thermal stability.
Biological Studies: The compound is used in the modification of biomolecules for studying their functions and interactions.
作用机制
The mechanism of action of 3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. The bromine atom can participate in radical reactions, where it abstracts hydrogen atoms or forms new carbon-carbon bonds through coupling reactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
4-Bromophenylsulfonyl Chloride: Similar in structure but lacks the 2-methylpropane group.
2-Methylpropane-1-sulfonyl Chloride: Lacks the bromophenoxy group.
4-Bromophenoxyacetic Acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness: 3-(4-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to the combination of its bromophenoxy and sulfonyl chloride functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
属性
分子式 |
C10H12BrClO3S |
|---|---|
分子量 |
327.62 g/mol |
IUPAC 名称 |
3-(4-bromophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12BrClO3S/c1-8(7-16(12,13)14)6-15-10-4-2-9(11)3-5-10/h2-5,8H,6-7H2,1H3 |
InChI 键 |
CHCKQSYBPQHGKM-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC=C(C=C1)Br)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


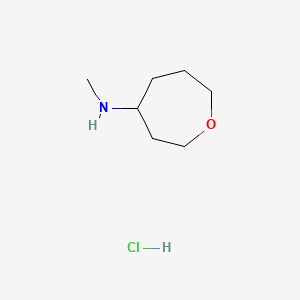

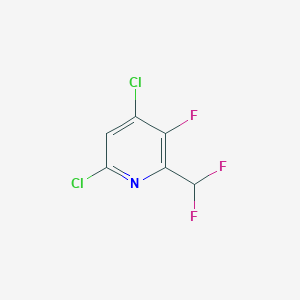
![o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine](/img/structure/B13473313.png)
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)
![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
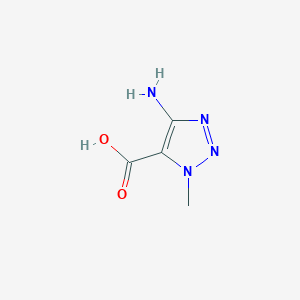
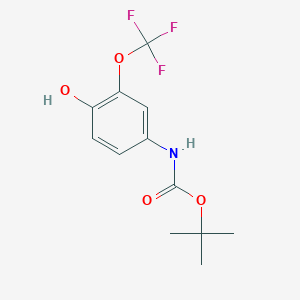
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
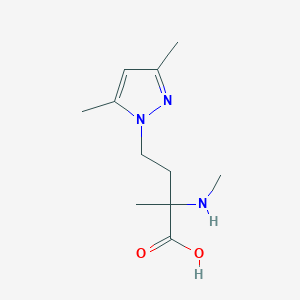
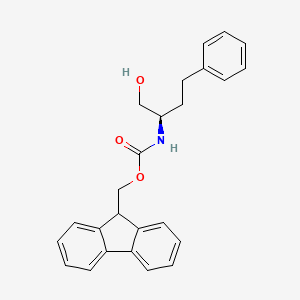
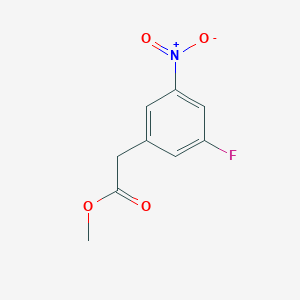
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
